molecular formula C10H11NO5 B1230757 Vanilloylglycine CAS No. 1212-04-0

Vanilloylglycine

Cat. No. B1230757
CAS RN: 1212-04-0
M. Wt: 225.2 g/mol
InChI Key: LOODYTDRRBLQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanilloylglycine belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. Vanilloylglycine is considered to be a practically insoluble (in water) and relatively neutral molecule. Vanilloylglycine has been primarily detected in urine.
Vanilloylglycine is a N-acylglycine.

Scientific Research Applications

Metabolism and Excretion

Vanilloylglycine, a metabolite of protocatechuic acid, has been studied for its role in metabolism and excretion. One study found that while the excretion of vanilloylglycine is not significantly related to urinary pH, the amount of excretion of vanillic acid, a related metabolite, positively correlates with urinary pH (Price, 1969). Another study investigating the metabolism of catecholamine metabolites in rat liver showed that vanilloylglycine is formed through the conjugation of protocatechuic acid with glycine (Thomas, Kaiser, & Buschhausen, 1969).

Neurogenic Inflammation and Pain

Vanilloylglycine's relevance extends to neurogenic inflammation and pain perception. Research has shown that vanilloid receptor subunit 1 (VR1) plays a critical role in the transduction of noxious stimuli, and vanilloylglycine-related compounds have been identified as potential VR1 antagonists. These antagonists can modulate sensory nerve fiber excitability, thus potentially contributing to analgesic effects (García-Martínez et al., 2002). Another study emphasized the role of hydrogen sulfide and TRPV1 in sepsis, indicating that compounds like vanilloylglycine could be involved in modulating these pathways in inflammatory conditions (Ang, Moochhala, & Bhatia, 2010).

Interaction with Endocannabinoids

Vanilloylglycine may also have implications in the interaction with endocannabinoids. A study exploring the interaction between endocannabinoids and glycine receptors found that compounds like vanilloylglycine might impact the functioning of inhibitory glycine receptor channels in neurons, affecting processes related to nociception and neurophysiological functions (Lozovaya et al., 2005).

Biotechnology and Molecular Biology

In the field of biotechnology, vanilloylglycine-related research includes the study of formylglycine (fGly), a residue generated post-translationally in certain enzymes. The generation and function of fGly, which might be structurally related to vanilloylglycine, are important for understanding enzyme mechanisms and have applications in biotechnology (Appel & Bertozzi, 2015). Additionally, the study of quantum dots in live cells and diagnostics, where glycine receptors are observed, can have implications for understanding the roles of glycine and potentially related compounds like vanilloylglycine (Michalet et al., 2005).

properties

CAS RN

1212-04-0

Product Name

Vanilloylglycine

Molecular Formula

C10H11NO5

Molecular Weight

225.2 g/mol

IUPAC Name

2-[(4-hydroxy-3-methoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C10H11NO5/c1-16-8-4-6(2-3-7(8)12)10(15)11-5-9(13)14/h2-4,12H,5H2,1H3,(H,11,15)(H,13,14)

InChI Key

LOODYTDRRBLQNH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)NCC(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC(=O)O)O

Other CAS RN

1212-04-0

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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